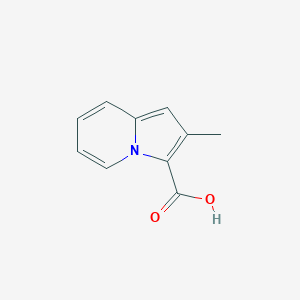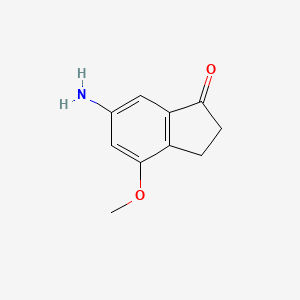![molecular formula C9H10N2O2 B11911657 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 439687-92-0](/img/structure/B11911657.png)
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that features a pyrrolo-pyrimidine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the construction of the pyrrolo-pyrimidine core followed by the introduction of the methoxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activity.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of selectivity and potency in various applications.
Propiedades
Número CAS |
439687-92-0 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-10-6-4-8-3-2-5-11(8)9(10)12/h2-6H,7H2,1H3 |
Clave InChI |
HCMNHKKIZIUMKO-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=CC2=CC=CN2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)
![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)




![[2-(hydroxymethyl)-7H-purin-6-yl]methanol](/img/structure/B11911651.png)

